2-(2-Methoxy-phenyl)-1,3-di-p-tolyl-imidazolidine
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Overview
Description
2-(2-Methoxy-phenyl)-1,3-di-p-tolyl-imidazolidine is an organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a methoxyphenyl group and two p-tolyl groups attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-phenyl)-1,3-di-p-tolyl-imidazolidine typically involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-phenyl)-1,3-di-p-tolyl-imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as N-bromosuccinimide (NBS) for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
2-(2-Methoxy-phenyl)-1,3-di-p-tolyl-imidazolidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of amine groups.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-phenyl)-1,3-di-p-tolyl-imidazolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection.
1-(2-Methoxyphenyl)piperazine: Used in the synthesis of pharmaceutical compounds.
Tris(2-methoxyphenyl)phosphine: Used as a ligand in catalysis.
Uniqueness
Its ability to undergo various chemical reactions and its utility in different fields of research make it a valuable compound in organic chemistry .
Properties
Molecular Formula |
C24H26N2O |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine |
InChI |
InChI=1S/C24H26N2O/c1-18-8-12-20(13-9-18)25-16-17-26(21-14-10-19(2)11-15-21)24(25)22-6-4-5-7-23(22)27-3/h4-15,24H,16-17H2,1-3H3 |
InChI Key |
UCZFGCSWRAFDQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=CC=CC=C3OC)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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